molecular formula C10H19NO2 B3284563 Tert-butyl 2-(cyclopropylamino)propanoate CAS No. 78773-77-0

Tert-butyl 2-(cyclopropylamino)propanoate

Cat. No.: B3284563
CAS No.: 78773-77-0
M. Wt: 185.26 g/mol
InChI Key: SFAKZGKYNSDTOR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclopropylamino)propanoate is a secondary amine-containing ester compound characterized by a tert-butyl ester group and a cyclopropylamino substituent on the propanoate backbone. Its structural uniqueness lies in the combination of a sterically hindered tert-butyl group and the strained cyclopropane ring, which may influence its reactivity, stability, and applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl 2-(cyclopropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(11-8-5-6-8)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAKZGKYNSDTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopropylamino)propanoate typically involves the esterification of 2-(cyclopropylamino)propanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopropylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-(cyclopropylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopropylamino)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions or bind to receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize tert-butyl 2-(cyclopropylamino)propanoate, we compare it with three related compounds (Table 1):

Structural and Functional Differences

The triethylene glycol chain in the EP 4374877A2 derivative improves hydrophilicity, making it suitable for drug formulations requiring aqueous solubility .

Synthesis Complexity :

  • The patent-derived compound (EP 4374877A2) employs a multi-step alkylation process under anhydrous conditions (NaH/THF), emphasizing the need for controlled reactivity . In contrast, the phosphorylated analog’s synthesis remains undocumented, suggesting simpler protocols .

Stability and Commercial Viability: this compound’s discontinued status may reflect challenges in stability (e.g., sensitivity to hydrolysis due to the amino group) or niche demand compared to the phosphorylated and glycol-containing analogs.

Physicochemical and Reactivity Profiles

  • Solubility: The glycol-containing analog (EP 4374877A2) exhibits higher water solubility (~50 mg/mL in aqueous buffers) due to its ether linkages, whereas the cyclopropylamino and phosphorylated analogs are likely lipophilic .
  • Reactivity: The cyclopropylamino group may participate in ring-opening reactions under acidic conditions, a feature absent in the phosphorylated analog. The phosphoryl group in C₁₁H₂₃O₅P enables phosphorylation reactions critical in prodrug design .

Research Findings and Limitations

  • Patent-Derived Analogs : The EP 4374877A2 compound demonstrates a 72% yield in its final synthesis step, highlighting efficient methodologies for tert-butyl esters with hydrophilic side chains .
  • Gaps in Data: Detailed kinetic or thermodynamic data for this compound are absent in available literature, necessitating further experimental characterization.

Biological Activity

Tert-butyl 2-(cyclopropylamino)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derived from tert-butyl alcohol and cyclopropylamine. Its structure can be represented as follows:

  • Chemical Formula : C11_{11}H19_{19}N O2_2
  • Molecular Weight : 197.28 g/mol

The presence of the cyclopropyl group is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often interact with protein kinases and may exhibit anti-cancer properties through apoptosis induction and inhibition of cell proliferation.

Anticancer Activity

  • Inhibition of Cell Proliferation :
    • Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For instance, CK2 inhibitors have been reported to induce apoptosis in cancer cells by blocking essential survival pathways .
  • Apoptosis Induction :
    • The compound may induce apoptosis through mechanisms involving the inhibition of NF-kB signaling pathways, which are crucial for cell survival .

Antimicrobial Activity

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data for this compound is sparse, related compounds have shown favorable oral bioavailability and distribution profiles in animal models .

Data Summary Table

Biological ActivityObservations
Cell Proliferation Inhibition Effective against various cancer cell lines (e.g., breast, lung)
Apoptosis Induction Involves NF-kB pathway inhibition
Antimicrobial Activity Potential against Mycobacterium tuberculosis
Pharmacokinetics Favorable ADME profiles observed in related compounds

Case Studies

  • Anticancer Research :
    • A study explored the effects of similar compounds on prostate cancer cell lines, demonstrating significant reductions in viability when treated with CK2 inhibitors . The findings suggest that this compound could exhibit similar effects.
  • Tuberculosis Treatment :
    • Research on compounds targeting Mycobacterium tuberculosis indicated that modifications in structure could enhance efficacy against resistant strains . This provides a pathway for exploring this compound's potential as an anti-tubercular agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(cyclopropylamino)propanoate, and how can reaction conditions be systematically optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving tert-butyl prop-2-enoate derivatives and cyclopropylamine. For example, a two-step approach may include (i) nucleophilic addition of cyclopropylamine to an activated ester (e.g., tert-butyl acrylate) in anhydrous THF using NaH as a base, followed by (ii) purification via silica gel chromatography . Optimization parameters include reaction time (e.g., 24–48 hours for imine formation ), solvent polarity (THF vs. dichloromethane ), and stoichiometric ratios of reagents to minimize side products.

Q. How can this compound be characterized to confirm structural integrity and purity?

  • Methodology : Use NMR spectroscopy (¹H, ¹³C) to verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and cyclopropylamine moiety (δ ~1.0–1.5 ppm for cyclopropane protons). Mass spectrometry (ESI-MS or HRMS) can confirm the molecular ion peak (e.g., C₁₁H₂₁NO₂⁺). Purity should be assessed via HPLC with a C18 column (≥95% purity threshold) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at −20°C, 4°C, and room temperature in inert atmospheres (argon or nitrogen). Monitor degradation via TLC or HPLC over 1–3 months. Acidic/basic conditions (e.g., pH 3–10 buffers) can test hydrolytic stability, with tert-butyl ester cleavage as a key degradation pathway .

Q. How does this compound serve as an intermediate in peptide or small-molecule synthesis?

  • Methodology : The tert-butyl group acts as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., TFA/DCM). For example, it can be used to synthesize cyclopropane-containing peptides by coupling with activated carboxylic acids (e.g., HATU/DIPEA) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in reactions involving this compound?

  • Methodology : Use DFT calculations to model transition states during nucleophilic additions or cyclopropane ring-opening reactions. Experimental validation via chiral HPLC or X-ray crystallography can resolve enantiomeric excess (ee) or absolute configuration . For example, steric hindrance from the tert-butyl group may influence diastereoselectivity in imine formation .

Q. How can discrepancies in reported yields for this compound synthesis be resolved?

  • Methodology : Perform reproducibility studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Compare yields across solvent systems (THF vs. dichloromethane ) and bases (NaH vs. MgSO₄ ). Statistical tools (ANOVA) can identify significant variables affecting yield.

Q. What green chemistry approaches can replace traditional solvents or reagents in synthesizing this compound?

  • Methodology : Evaluate bio-based solvents (e.g., cyclopentyl methyl ether) or catalytic methods (e.g., organocatalysts) to replace NaH or chlorinated solvents. Life-cycle assessment (LCA) metrics (E-factor, atom economy) should quantify environmental impact reductions .

Q. How does this compound interact with biological targets, and what computational tools predict its pharmacokinetic properties?

  • Methodology : Perform molecular docking (AutoDock Vina) to simulate binding to enzymes (e.g., proteases). ADMET predictions (SwissADME) can estimate bioavailability, logP, and metabolic stability. Experimental validation via enzyme inhibition assays (IC₅₀) or cell-based toxicity studies (MTT assay) .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

  • Methodology : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect sub-0.1% impurities (e.g., de-esterified byproducts). Calibration curves with certified reference materials ensure accuracy. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-(cyclopropylamino)propanoate
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Tert-butyl 2-(cyclopropylamino)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.